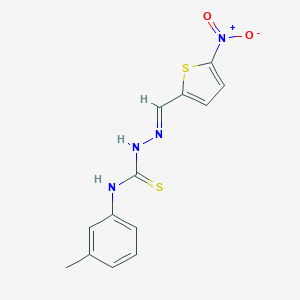
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-methylphenyl isothiocyanate with 5-nitrothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 1-(3-methylphenyl)-3-[(E)-(5-aminothiophen-2-yl)methylideneamino]thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and thiourea groups could interact with various molecular targets, affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both the nitrothiophene and thiourea moieties, which can impart distinct chemical and biological properties
Propriétés
Numéro CAS |
5280-20-6 |
|---|---|
Formule moléculaire |
C13H12N4O2S2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
Clé InChI |
LDIYKAIBQSIQBY-RIYZIHGNSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















